molecular formula C24H22N2O B3367523 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol CAS No. 180207-32-3

2-(1-Trityl-1H-pyrazol-3-yl)-ethanol

Cat. No.: B3367523
CAS No.: 180207-32-3
M. Wt: 354.4 g/mol
InChI Key: BOURGKVXHZGSFX-UHFFFAOYSA-N
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Description

2-(1-Trityl-1H-pyrazol-3-yl)-ethanol is an organic compound that features a pyrazole ring substituted with a trityl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trityl Group: The trityl group is introduced via a tritylation reaction, where trityl chloride reacts with the pyrazole derivative in the presence of a base such as pyridine.

    Attachment of the Ethanol Moiety: The ethanol group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Trityl-1H-pyrazol-3-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazole ring or the trityl group.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products include the corresponding aldehyde or carboxylic acid.

    Reduction: Products include modified pyrazole derivatives.

    Substitution: Products include derivatives with different functional groups replacing the trityl group.

Scientific Research Applications

2-(1-Trityl-1H-pyrazol-3-yl)-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol involves its interaction with molecular targets such as enzymes or receptors. The trityl group can enhance the compound’s binding affinity to these targets, while the ethanol moiety can participate in hydrogen bonding or other interactions. The pyrazole ring can also contribute to the compound’s overall activity by providing a stable scaffold for further modifications.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Trityl-1H-pyrazol-3-yl)-methanol: Similar structure but with a methanol moiety instead of ethanol.

    2-(1-Trityl-1H-pyrazol-3-yl)-propane: Similar structure but with a propane moiety instead of ethanol.

    2-(1-Trityl-1H-pyrazol-3-yl)-butane: Similar structure but with a butane moiety instead of ethanol.

Uniqueness

2-(1-Trityl-1H-pyrazol-3-yl)-ethanol is unique due to the presence of the ethanol moiety, which can participate in specific interactions that are not possible with other similar compounds. This can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-tritylpyrazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c27-19-17-23-16-18-26(25-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-16,18,27H,17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOURGKVXHZGSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(3-pyrazolyl)ethanol and 2-(4-pyrazolyl)ethanol (2.4:1) (2.50 g) was dissolved in DMF (30 ml). To the solution were added, while stirring, triethylamine (2.26 g) and trityl chloride (6.22 g). The mixture was stirred at 25° C. for one hour, then at 40° C. for one hour. The reaction mixture was diluted with water, which was subjected to extraction with ethyl acetate. The organic layer was washed with an aqueous saline solution, which was dried over anhydrous magnesium sulfate, followed by concentration under reduced pressure. The concentrate was purified by means of a column chromatography (carrier: silica gel, 300 g, developing solvent: ethyl acetate-hexane, 1:1) to afford 2-(1-triphenylmethyl-3-pyrazolyl)ethanol (3.75 g) and 2-(1-triphenylmethyl-4-pyrazolyl)ethanol (1.42 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2.5 g
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reactant
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2.26 g
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reactant
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Quantity
6.22 g
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reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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